![molecular formula C11H14O3 B2373147 Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate CAS No. 2551117-38-3](/img/structure/B2373147.png)
Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemistry and Synthesis
- Methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, a compound similar to Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate, has been studied for its selective photocyclization to other complex organic structures (Anklam, Lau, & Margaretha, 1985).
- The compound has been used as an intermediate in the synthesis of highly functionalized organic structures, contributing to the development of new synthetic methodologies (Spitzner & Engler, 2003).
Optical Resolution and Absolute Configuration
- This compound derivatives have been employed in studies focusing on optical resolution and establishing the absolute configuration of optically active compounds (Naemura, Komatsu, & Chikamatsu, 1986).
Crystal Structure and Molecular Interactions
- The compound's derivatives have been analyzed for their crystal structure and molecular interactions, providing insights into the molecular geometry and bonding characteristics (Wood, Brettell, & Lalancette, 2007).
Organic Synthesis and Catalysis
- This compound is involved in dirhodium(II)-catalyzed C-H insertion reactions, contributing to the field of organic synthesis and catalysis (Yakura et al., 1999).
Building Blocks for Terpenes and Organic Frameworks
- Derivatives of this compound serve as building blocks for creating complex organic frameworks, such as those found in natural products like terpenes (Meijere et al., 1998).
Synthesis of Amino Acids and Transport Applications
- The compound's derivatives have been synthesized and evaluated for their specificity to membrane transport systems, contributing to the understanding of amino acid transport in biological systems (Christensen et al., 1983).
Chemical Synthesis and Molecular Transformations
- Studies involving this compound derivatives have explored various chemical synthesis techniques and molecular transformations, enhancing the repertoire of synthetic chemistry (Camps et al., 1988).
Propriétés
IUPAC Name |
methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-9(13)11-4-7-2-10(11,6-12)3-8(7)5-11/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNPMIRZWYZBRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC1(CC3C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
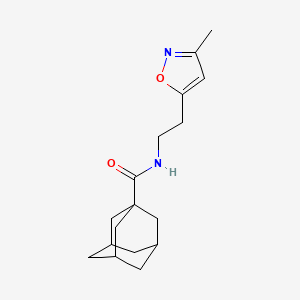
![ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2373066.png)
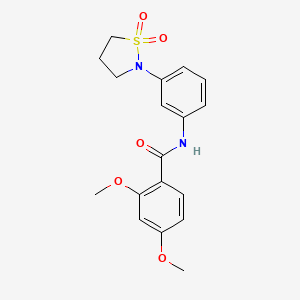
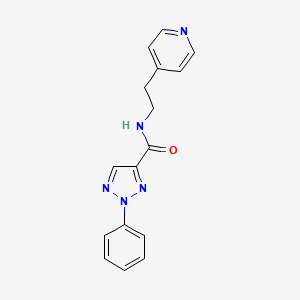

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2373072.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2373074.png)

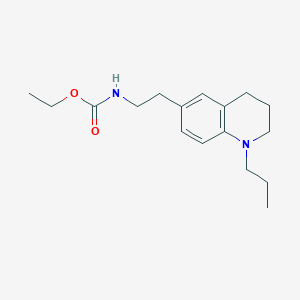
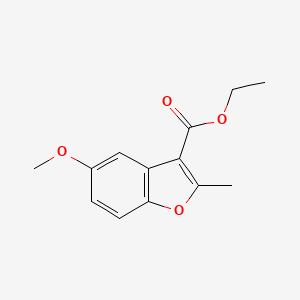
![[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B2373080.png)

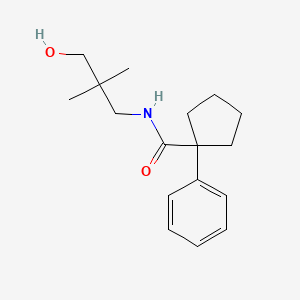
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B2373087.png)
